molecular formula C9H12BrN5 B1528838 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1482956-17-1

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole

Cat. No. B1528838
M. Wt: 270.13 g/mol
InChI Key: SSVDEXPFMANZKG-UHFFFAOYSA-N
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Description

“5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a compound with the CAS Number: 306935-28-4 . It has a molecular weight of 299.12 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is represented by the InChI Code: 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” were not found in the retrieved papers, pyrazole derivatives are known to undergo various reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

The compound “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” has a boiling point of 207°C . It is solid in physical form and is stored at ambient temperature .

Scientific Research Applications

Synthesis and Antioxidant Properties

Research indicates that derivatives of 1,2,4-triazole, which share structural similarities with the specified chemical, have been synthesized and evaluated for their antioxidant properties. A study by Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. These compounds were assessed for in vivo analgesic and in vitro antioxidant activities, revealing significant properties in both domains (Karrouchi et al., 2016).

Photographic Application

Another fascinating application involves the use of 1H-Pyrazolo[1,5-b][1,2,4]triazole derivatives in the photographic industry. Shimada et al. (2006) described the synthesis of a novel heterocyclic magenta dye-forming coupler for color photographic use. This compound demonstrates the versatility of triazole and pyrazole derivatives in developing new materials for color imaging technologies (Shimada et al., 2006).

Antimicrobial and Anticancer Activity

The synthesis and biological evaluation of pyrazole-1,2,4-triazole hybrids have also been explored, with a focus on their potential antimicrobial and anticancer activities. Mallisetty et al. (2022) synthesized a series of 1,2,4-triazole linked to pyrazole derivatives, assessing their antibacterial and anticancer efficacy. The study revealed that some compounds exhibited potent cytotoxicity against specific cancer cell lines, highlighting the therapeutic potential of these chemical frameworks (Mallisetty et al., 2022).

Molecular Structure Investigations

The structural and molecular investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted to understand the intermolecular interactions that govern their molecular packing. Shawish et al. (2021) utilized X-ray crystallography along with Hirshfeld and DFT calculations to analyze these interactions, offering insights into the chemical and physical properties of these compounds (Shawish et al., 2021).

Antimicrobial Properties of Phenylpyrazole Derivatives

Furthermore, Farag et al. (2008) explored the antimicrobial properties of new N-phenylpyrazole derivatives, demonstrating significant antibacterial and antifungal activities. This research underscores the potential of pyrazole and triazole derivatives in developing new antimicrobial agents (Farag et al., 2008).

Safety And Hazards

The compound “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” has been classified with the signal word “Danger” and hazard statements H314 . Precautionary statements include P260, P271, and P280 .

properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5/c1-6-9(10)7(2)15(13-6)4-8-11-5-12-14(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVDEXPFMANZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NC=NN2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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